molecular formula C10H8BrNO2 B1415545 Methyl 2-bromo-3-cyano-6-methylbenzoate CAS No. 1807029-23-7

Methyl 2-bromo-3-cyano-6-methylbenzoate

Cat. No. B1415545
CAS RN: 1807029-23-7
M. Wt: 254.08 g/mol
InChI Key: AETCDILXBUZVLU-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-6-methylbenzoate (MBMC) is a compound consisting of a benzene ring with two substituents, a bromine and a cyano group. It is an important intermediate in organic synthesis and has been used in various scientific research applications. This article will discuss the synthesis method of MBMC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Methyl 2-bromo-3-cyano-6-methylbenzoate has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of heterocyclic compounds, such as quinolines and isoquinolines. It has also been used as a reagent for the synthesis of a variety of organic compounds, such as β-lactams and cyclic amines. It has also been used as a reagent for the synthesis of new materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-cyano-6-methylbenzoate is not well understood. However, it is believed that the bromine and cyano groups act as electron-withdrawing groups, making the benzene ring more electron-deficient. This electron-deficient state makes the benzene ring more reactive and thus more prone to undergo chemical reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been found to be a mild irritant to the skin and eyes.

Advantages and Limitations for Lab Experiments

The main advantage of using Methyl 2-bromo-3-cyano-6-methylbenzoate in laboratory experiments is its high reactivity. Its electron-deficient state makes it highly reactive, which makes it an ideal reagent for a variety of chemical reactions. However, its reactivity also makes it a potential hazard and it should be handled with care.

Future Directions

There are a number of potential future directions for research involving Methyl 2-bromo-3-cyano-6-methylbenzoate. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is to explore new applications for this compound, such as its use in the synthesis of novel materials. Additionally, further research could be conducted to investigate its potential toxicity and the potential for it to cause adverse health effects. Finally, further research could be conducted to investigate the potential for this compound to be used as a catalyst for green chemistry processes.

properties

IUPAC Name

methyl 2-bromo-3-cyano-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-4-7(5-12)9(11)8(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETCDILXBUZVLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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